molecular formula C23H28N2O3 B1329335 Acoxatrine CAS No. 748-44-7

Acoxatrine

Cat. No. B1329335
CAS RN: 748-44-7
M. Wt: 380.5 g/mol
InChI Key: WSWPNPUMDWOKAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Reactions Analysis

The analysis of chemical reactions often involves studying the interaction of the compound with other substances. Unfortunately, specific details about the chemical reactions involving Acoxatrine are not available .

Scientific Research Applications

1. Tamoxifen and Cholesterol Esterification

  • Study: "Tamoxifen Is a Potent Inhibitor of Cholesterol Esterification and Prevents the Formation of Foam Cells" (de Medina et al., 2004)
  • Insight: Tamoxifen, primarily known for breast cancer treatment, inhibits ACAT and foam cell formation, which are crucial in the progression of coronary artery diseases.

2. Oxymatrine in Pancreatic Cancer

  • Study: "Oxymatrine induces human pancreatic cancer PANC-1 cells apoptosis" (Ling et al., 2011)
  • Insight: Oxymatrine, derived from a traditional Chinese herb, shows promise in inducing apoptosis in pancreatic cancer cells through the modulation of Bcl-2 and IAP families.

3. Atomoxetine and Memory Enhancement

  • Study: "Procholinergic and memory enhancing properties of atomoxetine" (Tzavara et al., 2006)
  • Insight: Atomoxetine, used for ADHD treatment, enhances cortical ACh levels and shows potential in improving memory and cognitive functions.

4. Endocrine-Disrupting Chemicals

  • Study: "Endocrine-disrupting chemicals: an Endocrine Society scientific statement" (Diamanti-Kandarakis et al., 2009)
  • Insight: This statement highlights the health threats posed by endocrine-disrupting chemicals, affecting various aspects of human health and disease.

5. Trends in Ethnopharmacology

  • Study: "Trends in ethnopharmacology" (Gilani & Atta-ur-rahman, 2005)
  • Insight: This paper discusses the growing interest in herbal products and their integration into modern medicine, highlighting the importance of validating traditional remedies.

6. Oxymatrine in Non-Alcoholic Fatty Liver Disease

  • Study: "Oxymatrine attenuates hepatic steatosis in NAFLD rats" (Shi et al., 2013)
  • Insight: Oxymatrine shows therapeutic effects in reducing hepatic steatosis in rats, suggesting potential applications in treating fatty liver diseases.

properties

IUPAC Name

N-[[1-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-4-phenylpiperidin-4-yl]methyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N2O3/c1-18(26)24-17-23(19-7-3-2-4-8-19)11-13-25(14-12-23)15-20-16-27-21-9-5-6-10-22(21)28-20/h2-10,20H,11-17H2,1H3,(H,24,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSWPNPUMDWOKAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCC1(CCN(CC1)CC2COC3=CC=CC=C3O2)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10862398
Record name N-((1-(1,4-Benzodioxan-2-ylmethyl)-4-phenyl-4-piperidyl)methyl)-acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10862398
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

380.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Acoxatrine

CAS RN

748-44-7
Record name Acoxatrine [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000748447
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-((1-(1,4-Benzodioxan-2-ylmethyl)-4-phenyl-4-piperidyl)methyl)-acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10862398
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ACOXATRINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7IGS0KX75Q
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Acoxatrine
Reactant of Route 2
Reactant of Route 2
Acoxatrine
Reactant of Route 3
Reactant of Route 3
Acoxatrine
Reactant of Route 4
Reactant of Route 4
Acoxatrine
Reactant of Route 5
Acoxatrine
Reactant of Route 6
Acoxatrine

Citations

For This Compound
5
Citations
CJE Niemegeers, FJ Verbruggen… - Journal of Pharmacy …, 1964 - academic.oup.com
Local oedema in the rat hind paw is induced by subplantar injection of a 1% suspension of carrageenin. An assay procedure for the analysis of inhibitory effects of drugs on this …
Number of citations: 132 academic.oup.com
CR Ganellin, DJ Triggle - 1996 - books.google.com
This book provides the ultimate resource for medicinal and pharmaceutical chemists, presenting concise chemical, physical, and bibliographic data on drugs and pharmacological …
Number of citations: 76 books.google.com
J Elks - 2014 - books.google.com
The publisher makes no representation, express or implied, with regard to the accuracy of the information contained in this Dictionary, and cannot accept any legal responsibility or …
Number of citations: 272 books.google.com
JKPRA Høgset, NI AS - i.moscow
Targetable diagnostic and/or therapeutically active agents, eg ultrasound contrast agents, having reporters comprising gas-filled microbubbles stabilised by monolayers of film-forming …
Number of citations: 0 i.moscow
J Schultz, A Cheronet, H Verheij, V Maltsev, N Morita
Number of citations: 0

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.